N1-(2-methoxyethyl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide
CAS No.: 1797190-40-9
Cat. No.: VC4598306
Molecular Formula: C15H16N2O4S2
Molecular Weight: 352.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797190-40-9 |
|---|---|
| Molecular Formula | C15H16N2O4S2 |
| Molecular Weight | 352.42 |
| IUPAC Name | N-(2-methoxyethyl)-N'-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]oxamide |
| Standard InChI | InChI=1S/C15H16N2O4S2/c1-21-6-5-16-14(19)15(20)17-8-11-2-3-12(23-11)13(18)10-4-7-22-9-10/h2-4,7,9H,5-6,8H2,1H3,(H,16,19)(H,17,20) |
| Standard InChI Key | ZSEGVZKZVMKCMO-UHFFFAOYSA-N |
| SMILES | COCCNC(=O)C(=O)NCC1=CC=C(S1)C(=O)C2=CSC=C2 |
Introduction
Overview of the Compound
This compound belongs to the oxalamide class, characterized by the presence of an oxalamide functional group (-CONH-) attached to two distinct substituents. The structure includes:
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A methoxyethyl group.
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A thiophene-based moiety with a carbonyl group.
Chemical Features:
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Functional Groups: Methoxy, carbonyl, thiophene rings, and amide linkages.
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Potential Applications: Oxalamides are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
Hypothetical Synthesis Pathway
The synthesis of this compound may involve:
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Preparation of Thiophene Derivative: Functionalization of thiophene rings with a carbonyl group.
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Amidation Reaction: Reaction of oxalyl chloride with the appropriate amines (e.g., 5-(thiophene-3-carbonyl)thiophen-2-ylmethylamine and 2-methoxyethylamine).
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Purification: Techniques like recrystallization or column chromatography.
Reaction Conditions:
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Solvents: Dichloromethane or tetrahydrofuran.
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Catalysts: Triethylamine or other bases to neutralize byproducts.
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Temperature: Low temperatures for controlled reaction kinetics.
Predicted Biological Activity
Based on the structure, this compound may exhibit:
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Antimicrobial Properties:
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The thiophene moiety is known for its antibacterial and antifungal activity.
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Oxalamides often disrupt microbial cell membranes or enzyme systems.
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Enzyme Inhibition:
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Potential to act as an inhibitor for enzymes involved in metabolic pathways due to its amide groups.
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Drug-Like Properties:
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The presence of electron-donating methoxy groups may enhance solubility and interaction with biological targets.
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Analytical Characterization
For confirmation of its structure, the following techniques would be employed:
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Nuclear Magnetic Resonance (NMR):
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Proton (H) and Carbon (C) NMR to identify functional groups.
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Mass Spectrometry (MS):
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To determine molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR):
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To confirm the presence of amide (C=O, N-H) and methoxy groups.
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X-Ray Crystallography:
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For detailed three-dimensional structural analysis.
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Hypothetical Data Table
| Property | Value/Description |
|---|---|
| Molecular Formula | Not available |
| Molecular Weight | Approximation based on structure |
| Solubility | Likely soluble in polar solvents |
| Melting Point | Predicted based on analogs |
| Biological Activity | Antimicrobial, enzyme inhibition |
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